Sodium 4-cyclohexylbenzenesulfinate
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Overview
Description
Sodium 4-cyclohexylbenzenesulfinate is an organosulfur compound with the molecular formula C₁₂H₁₅NaO₂S. It is a sodium salt of 4-cyclohexylbenzenesulfinic acid and is primarily used in research and industrial applications. This compound is known for its versatility in various chemical reactions and its role as a building block in the synthesis of more complex organosulfur compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-cyclohexylbenzenesulfinate can be synthesized through several methods. One common approach involves the sulfonylation of cyclohexylbenzene using sulfinic acid derivatives under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-cyclohexylbenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to produce sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are typical reagents in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzenesulfinates.
Scientific Research Applications
Sodium 4-cyclohexylbenzenesulfinate has a wide range of applications in scientific research:
Biology: It serves as a tool for studying sulfonylation reactions and their biological implications.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism by which sodium 4-cyclohexylbenzenesulfinate exerts its effects involves the formation of sulfonyl radicals. These radicals can participate in various chemical reactions, including ring-closing sulfonylation and multicomponent reactions. The compound’s molecular targets and pathways are primarily related to its ability to act as a sulfonylating agent, facilitating the formation of C-S, S-S, and N-S bonds .
Comparison with Similar Compounds
Sodium 4-cyanobenzenesulfinate: Similar in structure but contains a cyano group instead of a cyclohexyl group.
Sodium benzenesulfinate: Lacks the cyclohexyl group, making it less sterically hindered and more reactive in certain reactions.
Uniqueness: Sodium 4-cyclohexylbenzenesulfinate is unique due to its cyclohexyl group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organosulfur compounds where controlled reactivity is essential .
Properties
Molecular Formula |
C12H15NaO2S |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
sodium;4-cyclohexylbenzenesulfinate |
InChI |
InChI=1S/C12H16O2S.Na/c13-15(14)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1 |
InChI Key |
PYVGHQAJVGBNJP-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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